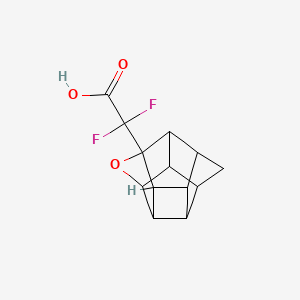

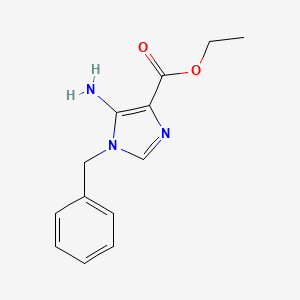

![molecular formula C10H11N3O2 B1305211 Ethyl-1-Methyl-1H-Benzo[d][1,2,3]triazol-5-carboxylat CAS No. 499785-52-3](/img/structure/B1305211.png)

Ethyl-1-Methyl-1H-Benzo[d][1,2,3]triazol-5-carboxylat

Übersicht

Beschreibung

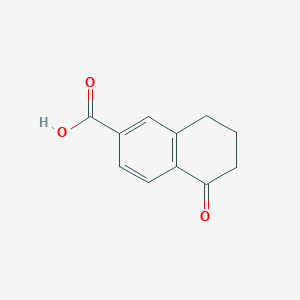

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is also known as 5-(Phenoxycarbonyl)-benzotrizole and 1H-Benzotriazole-5-carboxylic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate consists of a benzotriazole ring attached to an ethyl carboxylate group . The InChI code for this compound is 1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.22 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazole, die Kernstruktur, zu der die fragliche Verbindung gehört, wurden in der Medikamentenentwicklung ausgiebig eingesetzt. Sie sind bekannt für ihre hohe chemische Stabilität, ihren aromatischen Charakter und ihre Fähigkeit, Wasserstoffbrückenbindungen einzugehen . Dies macht sie zu hervorragenden Kandidaten für die Nachahmung biologisch relevanter Motive wie der Amidbindung. Bemerkenswerterweise sind mehrere medizinische Verbindungen mit einem 1,2,3-Triazol-Kern im Handel erhältlich, darunter das Antikonvulsivum Rufinamid und das Antikrebsmittel Carboxyamidotriazol .

Organische Synthese

In der organischen Chemie wird der Triazolring für seine Reaktivität und Stabilität geschätzt. Er kann als Gerüst für die Synthese komplexerer Moleküle dienen. Die Verbindung Ethyl-1-Methyl-1H-Benzo[d][1,2,3]triazol-5-carboxylat könnte als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet werden, wobei der stabile Triazolring als Plattform für die weitere Funktionalisierung genutzt wird .

Polymerchemie

Die Robustheit des Triazolrings macht ihn für die Einarbeitung in Polymere geeignet. Dies kann wünschenswerte Eigenschaften wie thermische Stabilität und chemische Beständigkeit verleihen. In der Polymerchemie könnte die Verbindung verwendet werden, um neuartige Materialien mit spezifischen mechanischen und chemischen Eigenschaften zu erzeugen .

Supramolekulare Chemie

Triazolderivate können aufgrund ihrer Fähigkeit, an mehreren nicht-kovalenten Wechselwirkungen teilzunehmen, die Grundlage für supramolekulare Strukturen bilden. This compound könnte verwendet werden, um Moleküle zu entwerfen, die sich zu größeren Strukturen selbstassemblieren, was ein Schlüsselaspekt der supramolekularen Chemie ist .

Biokonjugation und Chemische Biologie

Der Triazolring kann als Linker bei der Biokonjugation fungieren und Biomoleküle mit anderen chemischen Einheiten verbinden. Dies ist besonders nützlich in der chemischen Biologie, um gezielte Arzneimittelverabreichungssysteme zu schaffen oder fluoreszierende Markierungen an Biomoleküle für bildgebende Zwecke anzubringen .

Fluoreszenzbildgebung

Aufgrund ihrer elektronischen Eigenschaften können Triazole Teil von fluoreszierenden Verbindungen sein. This compound könnte verwendet werden, um neue fluoreszierende Sonden für die biologische Bildgebung zu entwickeln, die bei der Visualisierung von Zellprozessen helfen .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a complex compound with potential biological activity. It’s known that triazole derivatives can interact with various biological targets . For instance, some triazole compounds have been found to interact with β-tubulin , a protein involved in cell structure and division.

Mode of Action

Triazole compounds are known to interact with their targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

It’s known that triazole compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds can affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it’s likely that the effects of this compound at the molecular and cellular level are diverse and context-dependent.

Biochemische Analyse

Biochemical Properties

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound can also bind to proteins, influencing their structure and function. For instance, it has been observed to interact with albumin, a major plasma protein, affecting its binding capacity and transport functions . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate exerts various effects on different cell types. In hepatocytes, it has been shown to influence cell signaling pathways, particularly those involved in detoxification and stress responses . The compound can modulate gene expression, leading to changes in the levels of enzymes and proteins involved in cellular metabolism. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization . These effects underscore the compound’s potential in regulating cellular functions and metabolic homeostasis.

Molecular Mechanism

The molecular mechanism of action of ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate have been observed to change over time. The compound is relatively stable under normal storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, the compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicities.

Metabolic Pathways

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular energy production.

Transport and Distribution

The transport and distribution of ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can bind to albumin in the plasma, facilitating its transport to different tissues . Within cells, it can be transported by specific transporters, influencing its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression . These subcellular localization patterns provide insights into the compound’s mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 1-methylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCVREKRSCYEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384959 | |

| Record name | Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499785-52-3 | |

| Record name | Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

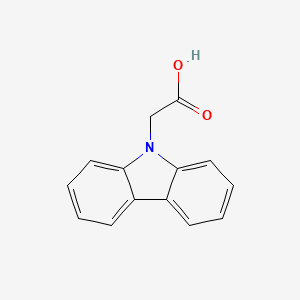

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

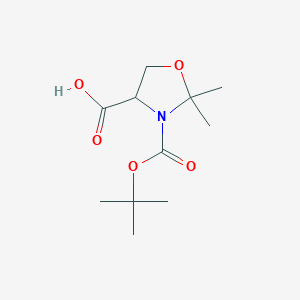

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)